![molecular formula C18H13K4N2O11+3 B12295144 tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)

tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

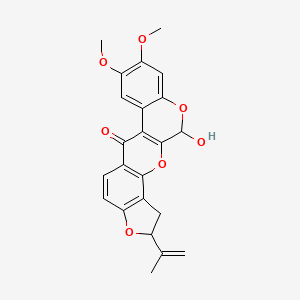

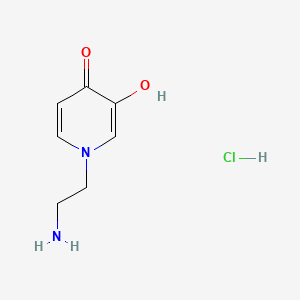

Tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate is a chemical compound known for its application as a magnesium ion indicator. It is commonly referred to as Mag-Fura-2 Tetrapotassium Salt. This compound is a cell-impermeant, UV-excitable ratiometric probe that binds to magnesium ions with a dissociation constant (Kd) of 1.9 mM .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

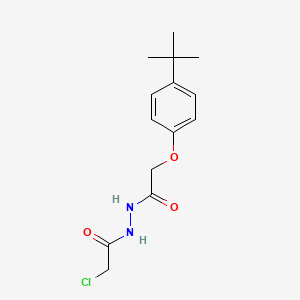

The synthesis of tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate involves multiple steps, including the formation of the benzofuran and oxazole rings, followed by the introduction of carboxymethyl and carboxymethoxy groups. The final step involves the addition of potassium ions to form the tetrapotassium salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate primarily undergoes complexation reactions with metal ions, particularly magnesium. It can also participate in substitution reactions where the carboxymethyl and carboxymethoxy groups can be modified .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include metal salts (e.g., magnesium chloride), organic solvents (e.g., dimethyl sulfoxide), and catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from reactions involving this compound are typically metal complexes, where the compound binds to metal ions such as magnesium or calcium. These complexes are used in various analytical and biological applications .

Wissenschaftliche Forschungsanwendungen

Tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate is widely used in scientific research due to its ability to selectively bind to magnesium ions. Its applications include:

Chemistry: Used as a fluorescent probe to measure magnesium ion concentrations in various chemical reactions and processes.

Biology: Employed in cell biology to study intracellular magnesium ion dynamics and signaling pathways.

Medicine: Utilized in medical research to investigate the role of magnesium ions in physiological and pathological conditions.

Wirkmechanismus

The mechanism by which tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate exerts its effects involves the binding of magnesium ions to the carboxymethyl and carboxymethoxy groups. This binding induces a shift in the compound’s fluorescence emission spectrum, allowing for the ratiometric measurement of magnesium ion concentrations. The molecular targets include intracellular magnesium ions, and the pathways involved are related to magnesium ion transport and signaling .

Vergleich Mit ähnlichen Verbindungen

Tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate is unique due to its high selectivity for magnesium ions and its ratiometric fluorescence properties. Similar compounds include:

Fura-2 Tetrapotassium Salt: Another magnesium ion indicator with similar properties but different spectral characteristics.

Mag-Fluo-4 Tetrapotassium Salt: A fluorescent probe for magnesium ions with different excitation and emission wavelengths.

Quin-2 Tetrapotassium Salt: A calcium ion indicator that can also bind to magnesium ions but with lower selectivity.

These compounds are used in similar applications but may differ in their spectral properties, binding affinities, and specific uses in research and industry.

Eigenschaften

Molekularformel |

C18H13K4N2O11+3 |

|---|---|

Molekulargewicht |

589.7 g/mol |

IUPAC-Name |

tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C18H14N2O11.4K/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28;;;;/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;;;/q;4*+1/p-1 |

InChI-Schlüssel |

PQSIPSUBCVAWSY-UHFFFAOYSA-M |

Kanonische SMILES |

C1=C2C=C(OC2=CC(=C1OCC(=O)O)N(CC(=O)O)CC(=O)O)C3=NC=C(O3)C(=O)[O-].[K+].[K+].[K+].[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)

![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)

![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)

![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)

![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)

![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)

![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)